

An In-depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-nitro-4-(trifluoromethyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **Methyl 2-nitro-4-(trifluoromethyl)benzoate**. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

Molecular Structure and Identity

Methyl 2-nitro-4-(trifluoromethyl)benzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester group, a nitro group, and a trifluoromethyl group. The IUPAC name for this compound is **methyl 2-nitro-4-(trifluoromethyl)benzoate**. Its structure is confirmed by various analytical techniques, and it is commonly identified by its unique CAS number and InChI key for unambiguous database referencing.

The molecular structure can be represented by the SMILES string: COC(=O)c1ccc(cc1--INVALID-LINK--[O-])C(F)(F)F.[\[1\]](#)

Physicochemical and Quantitative Data

The key properties of **Methyl 2-nitro-4-(trifluoromethyl)benzoate** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	228418-45-9	[1][2]
Molecular Formula	C ₉ H ₆ F ₃ NO ₄	[1][2]
Molecular Weight	249.15 g/mol	[1][2]
Appearance	Colorless to Light Yellow Oil or Solid	[3]
Boiling Point	272 °C	[3]
Density	1.442 g/cm ³	[3][4]
Flash Point	118 °C	[3][4]
InChI Key	WYTRZKAYPKZGCN-UHFFFAOYSA-N	
Purity	≥95%	
Solubility	Slightly soluble in Acetonitrile, Chloroform, DMSO	[3][4]
Storage Conditions	Room temperature, keep in a dark place, sealed in dry conditions	[4]

Experimental Protocols: Synthesis

The synthesis of **Methyl 2-nitro-4-(trifluoromethyl)benzoate** is critical for its availability in research. One novel and efficient method involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile, which avoids the high costs and pressures of older methods using palladium catalysts.[5]

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile

This initial step converts the nitrile group into a primary amide through base-catalyzed hydrolysis.

- Reactants: 2-nitro-4-(trifluoromethyl)benzonitrile, an inorganic base (e.g., Sodium Hydroxide or Potassium Hydroxide), and water.[5]
- Procedure:
 - Mix the 2-nitro-4-(trifluoromethyl)benzonitrile with the inorganic base and water in a suitable reaction vessel.
 - The mixture is stirred to facilitate the hydrolysis reaction.
 - Upon completion, the resulting product, 2-nitro-4-(trifluoromethyl)benzamide, is isolated from the reaction mixture.

Step 2: Alcoholysis of 2-nitro-4-(trifluoromethyl)benzamide

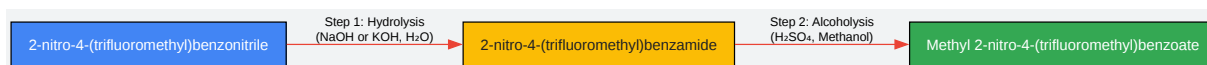
The second step involves the conversion of the amide to the methyl ester via alcoholysis in an acidic methanol solution.

- Reactants: 2-nitro-4-(trifluoromethyl)benzamide (from Step 1), methanol, and sulfuric acid.[5]
- Procedure:
 - The 2-nitro-4-(trifluoromethyl)benzamide is mixed with a solution of sulfuric acid in methanol.[5]
 - The mixture undergoes an alcoholysis reaction to form **Methyl 2-nitro-4-(trifluoromethyl)benzoate**. [5]
 - The final product is then isolated and purified.

This method offers the advantages of lower cost, milder reaction conditions, simpler operation, and higher yield compared to previous synthesis routes.[5]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the described synthesis method for **Methyl 2-nitro-4-(trifluoromethyl)benzoate**.



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Caption: Synthetic workflow for **Methyl 2-nitro-4-(trifluoromethyl)benzoate**.

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